4,4'-Methylenebis(2,6-di-tert-butylphenol), commonly known as Antioxidant 702, is a multi-ring sterically hindered phenolic antioxidant utilized extensively in high-temperature lubricants, synthetic resins, and ester-based insulating oils. With a molecular weight of 424.66 g/mol and a melting point of 155–159 °C, it functions as a primary radical scavenger by donating hydrogen atoms to terminate peroxy radicals. Unlike lower molecular weight monomeric phenols, this compound is engineered for low volatility (max 0.3% volatilization) and high thermal stability, making it a critical additive for preventing acidic and insoluble degradation products in engine oils, aviation lubricants, and polyolefin plastics. Its high solubility in non-polar solvents (e.g., 33 wt% in toluene) and negligible water solubility ensure excellent formulation compatibility in hydrophobic industrial matrices [1].
Substituting 4,4'-Methylenebis(2,6-di-tert-butylphenol) with generic monomeric antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol) or structurally related ortho-bisphenols introduces severe performance deficits in high-temperature or long-duration applications. While BHT offers initial radical scavenging, its high volatility leads to rapid evaporative loss and migration during melt processing or high-temperature engine operation, prematurely depleting the material's oxidative defense. Furthermore, substituting with generic ortho-substituted bisphenols (e.g., 2,2'-methylenebis derivatives) compromises efficiency; in ortho-bisphenols, intramolecular hydrogen bonding stabilizes the initial phenol but increases the bond dissociation enthalpy (BDE) of the second hydroxyl group, effectively rendering one functional group inactive. In contrast, the para-linked methylene bridge in 4,4'-Methylenebis(2,6-di-tert-butylphenol) ensures both hindered phenolic groups operate independently at maximum radical-scavenging efficiency[1].
In a comparative thermal oxygen aging test of pentaerythritol ester insulating oil (KKA), 4,4'-methylenebis(2,6-di-tert-butylphenol) (T511) demonstrated superior performance over baseline antioxidants BHT (T501) and TBHQ. When introduced at equimolar ratios (6 and 18 μmol/g), nonisothermal differential scanning calorimetry (DSC) revealed that 4,4'-methylenebis(2,6-di-tert-butylphenol) provided the highest onset oxidation temperature and the greatest elevation of the initial oxidative activation energy of the oil. This is attributed to its exceptionally low bond dissociation energy (BDE), which facilitates rapid hydrogen atom release to neutralize peroxy radicals more efficiently than the comparators [1].
| Evidence Dimension | Onset oxidation temperature and oxidative activation energy |
| Target Compound Data | Highest onset oxidation temperature and highest initial oxidative activation energy among tested antioxidants |
| Comparator Or Baseline | BHT (T501) and TBHQ at equimolar concentrations (6 and 18 μmol/g) |
| Quantified Difference | Superior elevation of oxidative activation energy and delayed oxidation onset vs. BHT and TBHQ |
| Conditions | Pentaerythritol ester insulating oil (KKA) via nonisothermal DSC |
Procurement of this specific antioxidant ensures maximum thermal lifespan and dielectric stability for high-voltage ester insulating oils, where premature oxidation leads to catastrophic equipment failure.
Thermodynamic and kinetic investigations into the antioxidant activity of bisphenols demonstrate that structural linkage dictates functional efficiency. In 2,2'-methylenebis(6-tert-butyl-4-methylphenol), intramolecular hydrogen bonding between the adjacent phenolic groups increases the O-H bond dissociation enthalpy (BDE) of the second group after the first radical is formed, rendering it a poor antioxidant. Conversely, 4,4'-methylenebis(2,6-di-tert-butylphenol) lacks this restrictive intramolecular H-bond. Electron paramagnetic resonance (EPR) studies confirm a stable O-H BDE of 81.1 kcal/mol, allowing both sterically hindered hydroxyl groups to independently and efficiently scavenge peroxyl radicals without cooperative deactivation[1].
| Evidence Dimension | Radical scavenging efficiency per molecule (active hydroxyl groups) |
| Target Compound Data | Both OH groups fully active, stable BDE of 81.1 kcal/mol |
| Comparator Or Baseline | 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (Second OH group deactivated by H-bonding) |
| Quantified Difference | 2x effective functional capacity per molecule compared to ortho-linked analogs |
| Conditions | EPR studies of equilibration and inhibited autoxidation of styrene at 30 °C |
Buyers achieve double the radical-scavenging stoichiometry per mole compared to ortho-linked bisphenols, reducing the required additive loading in polymer and lubricant formulations.
For high-temperature processing of polyolefins and sustained operation in engine lubricants, additive retention is a primary procurement metric. BHT (MW 220.35) is highly susceptible to evaporative loss and migration at elevated temperatures. In contrast, 4,4'-methylenebis(2,6-di-tert-butylphenol) (MW 424.66) is engineered as a low-volatility multi-ring phenolic antioxidant. Technical specifications indicate a maximum volatilization of 0.3% under standard testing, with a melting point of 155–159 °C. This physical bulk prevents the antioxidant from migrating out of synthetic resins during melt processing or boiling off in heavy-duty diesel and aviation lubricants, ensuring the material remains protected throughout its lifecycle [1].
| Evidence Dimension | Volatilization and molecular retention |
| Target Compound Data | Max 0.3% volatilization, MW 424.66 |
| Comparator Or Baseline | BHT (High volatility, MW 220.35) |
| Quantified Difference | Significantly higher molecular weight and specified low volatilization, preventing rapid evaporative loss |
| Conditions | Standard thermal stability and volatility assays for polymer additives |
Eliminates the risk of additive depletion during high-temperature polymer extrusion or inside internal combustion engines, ensuring consistent long-term oxidative protection.
Due to its superior ability to elevate the oxidative activation energy and delay the onset oxidation temperature compared to BHT and TBHQ, this compound is the optimal primary antioxidant for pentaerythritol ester-based dielectric fluids used in transformers [1].
Its exceptionally low volatility and high solubility in non-polar base stocks (e.g., toluene, petroleum ether) make it the preferred choice for suppressing acidic and insoluble degradation products in turbine, compressor, and aviation gear oils where monomeric antioxidants would evaporate [2].
Because both hindered phenolic groups operate independently without intramolecular H-bond deactivation, it provides high-efficiency radical scavenging during the high-temperature extrusion of polyethylene and polypropylene, preventing polymer chain scission and yellowing more effectively than ortho-linked bisphenols[3].
Irritant;Environmental Hazard